3-Methyl-1-triisobutylsilyloxybenzene
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Overview
Description
3-Methyl-1-triisobutylsilyloxybenzene is an organic compound with the molecular formula C19H34OSi and a molecular weight of 306.5582 . This compound is characterized by the presence of a benzene ring substituted with a methyl group and a triisobutylsilyloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-triisobutylsilyloxybenzene typically involves the reaction of 3-methylphenol with triisobutylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the triisobutylsilyl group . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-triisobutylsilyloxybenzene undergoes various types of chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-Methylbenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-triisobutylsilyloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-triisobutylsilyloxybenzene involves the interaction of its functional groups with various molecular targets. The silyloxy group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenol: Lacks the silyloxy group, making it less reactive in certain substitution reactions.
Triisobutylsilyl chloride: Used as a reagent in the synthesis of silyl ethers but does not contain the benzene ring.
3-Methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of the silyloxy group.
Uniqueness
3-Methyl-1-triisobutylsilyloxybenzene is unique due to the presence of both a methyl group and a triisobutylsilyloxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
59280-31-8 |
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Molecular Formula |
C19H34OSi |
Molecular Weight |
306.6 g/mol |
IUPAC Name |
(3-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-9-18(7)11-19/h8-11,15-17H,12-14H2,1-7H3 |
InChI Key |
VRMRZTNGLCEIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
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